molecular formula C4H6F4O B1304127 1,1,2,2-Tetrafluoro-3-methoxypropane CAS No. 60598-17-6

1,1,2,2-Tetrafluoro-3-methoxypropane

Cat. No.: B1304127
CAS No.: 60598-17-6
M. Wt: 146.08 g/mol
InChI Key: CTXZHYNQHNBVKL-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-3-methoxypropane is a colorless, odorless, and non-flammable gas at room temperature. It belongs to the hydrofluorocarbon family, a group of synthetic compounds developed as replacements for ozone-depleting chlorofluorocarbons and hydrochlorofluorocarbons. Its molecular formula is C4H6F4O, and it has a molecular weight of 146.0835 .

Scientific Research Applications

1,1,2,2-Tetrafluoro-3-methoxypropane has numerous applications in scientific research, including:

    Solvent: It is used as a solvent in various chemical reactions and processes due to its stability and non-reactivity.

    Refrigerant: The compound is utilized as a refrigerant in cooling systems.

    Precursor in Synthesis: It serves as a precursor in the synthesis of specialty materials and other fluorinated compounds.

    Electrolytes for Lithium Metal Batteries: Recent research has shown that this compound can be used in the formulation of electrolytes for lithium metal batteries, enhancing their performance at ultra-low temperatures.

Mechanism of Action

The amphiphilic nature of 1,1,2,2-tetrafluoro-3-methoxypropane allows it to maintain its solvation ability with Li+ ions. Its fluorinated groups provide high voltage tolerance and can act as inert diluents to maintain a localized anion-rich solvation structure .

Safety and Hazards

This compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Future Directions

1,1,2,2-Tetrafluoro-3-methoxypropane has been used in the design of battery electrolytes due to its unique properties. It forms a peculiar core-shell-solvation structure which could be beneficial for future battery technologies .

Preparation Methods

1,1,2,2-Tetrafluoro-3-methoxypropane is primarily synthesized through the fluorination of chlorofluoroethers. One common method involves the use of antimony pentafluoride as a catalyst. The reaction can be represented as follows:

CF2ClCH2CH2Cl+2SbF5C4H6F4O+2SbCl3CF_2ClCH_2CH_2Cl + 2 SbF_5 \rightarrow C_4H_6F_4O + 2 SbCl_3 CF2​ClCH2​CH2​Cl+2SbF5​→C4​H6​F4​O+2SbCl3​

This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1,1,2,2-Tetrafluoro-3-methoxypropane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.

Comparison with Similar Compounds

1,1,2,2-Tetrafluoro-3-methoxypropane can be compared with other similar compounds, such as:

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides.

    2,2,3,3-Tetrafluoro-1-methoxypropane: Another fluorinated ether with similar properties.

The uniqueness of this compound lies in its specific combination of fluorine and methoxy groups, which confer distinct physical and chemical properties, making it suitable for specialized applications in scientific research and industry.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXZHYNQHNBVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382592
Record name 1,1,2,2-tetrafluoro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60598-17-6
Record name 1,1,2,2-tetrafluoro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60598-17-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,1,2,2-Tetrafluoro-3-methoxypropane contribute to improved performance in lithium-metal batteries, particularly at low temperatures?

A1: this compound exhibits a unique amphiphilic structure, meaning it possesses both lithium-loving (lithiophilic) and solvent-loving segments. [] This characteristic enables the molecule to interact with lithium ions (Li+) and the electrolyte solvent in a distinct way. The lithiophilic segment preferentially coordinates with Li+, forming a "solvation shell" around the ion. This interaction promotes the self-assembly of a core-shell-solvation structure within the electrolyte. []

  • Enhanced Ionic Conductivity: The organized structure facilitates faster Li+ transport, even at low temperatures, leading to improved rate capability. []
  • Reduced Desolvation Energy: The weaker interaction between the solvated Li+ and the surrounding solvent molecules due to the core-shell structure results in easier desolvation at the electrode interface, improving charge transfer kinetics. []
  • Stable SEI Formation: The electrolyte promotes the formation of a robust and conductive solid electrolyte interphase (SEI) on the lithium metal anode, protecting it from parasitic reactions and enhancing stability. []

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